molecular formula C21H25N3O2S2 B2573439 N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide CAS No. 946221-53-0

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide

Cat. No.: B2573439
CAS No.: 946221-53-0
M. Wt: 415.57
InChI Key: CMQRJUUBADRIGU-UHFFFAOYSA-N
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Description

N-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly in the field of neuroscience. This synthetic naphthalene-sulfonamide derivative is designed for research applications only and is not intended for diagnostic or therapeutic use. Compounds featuring naphthalene-sulfonamide scaffolds and piperazine moieties are frequently investigated as multifunctional ligands for complex neurological disorders . Research on closely related structural analogs indicates potential affinity for key central nervous system (CNS) targets, including serotonin receptors (e.g., 5-HT 2A , 5-HT 6 , 5-HT 7 ) and the dopamine D 2 receptor . This profile makes such compounds promising candidates for studying the pharmacological management of behavioral and psychological symptoms of dementia (BPSD), which include agitation, depression, anxiety, and psychosis . The molecular structure, which combines a lipophilic naphthalene ring with a polar sulfonamide group and a basic piperazine nitrogen, is consistent with drug-like properties and the potential for blood-brain barrier penetration . Researchers can utilize this compound in various experimental contexts, including but not limited to: in vitro receptor binding and functional activity assays; target-based screening for psychiatric and neurological conditions; and as a structural template for the design and synthesis of novel multifunctional ligands. This product is exclusively for research purposes in a controlled laboratory environment. It is strictly not for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-23-9-11-24(12-10-23)21(19-8-13-27-16-19)15-22-28(25,26)20-7-6-17-4-2-3-5-18(17)14-20/h2-8,13-14,16,21-22H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQRJUUBADRIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide typically involves multiple steps:

    Formation of the Naphthalene Sulfonamide Core: This can be achieved by sulfonation of naphthalene followed by amination.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Attachment of the Piperazine Moiety: The piperazine group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: It is used as a probe to study biological pathways and interactions.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

PT-ADA-PPR ()

  • Structure : PT-ADA-PPR incorporates a thiophen-3-yl group and a naphthalene derivative but differs in its ethoxy chains and adamantine carboxamide substituents.
  • Key Differences :
    • The target compound lacks the extended ethoxy chains and adamantine group, which in PT-ADA-PPR enhance solubility and enable dual-color lysosomal imaging .
    • The 4-methylpiperazine in the target compound may improve water solubility compared to PT-ADA-PPR’s adamantine moiety, which is highly lipophilic.
  • Synthesis : PT-ADA-PPR requires multi-step reactions involving azide-alkyne cycloaddition and oxidative polymerization, whereas the target compound’s synthesis likely involves alkylation of the piperazine ring with a bromoethyl intermediate .

Compound 3B ()

  • Structure : N-((1-Benzylpiperidin-3-yl)methyl)-N-(2-(4-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)ethyl)naphthalene-2-sulfonamide (3B) shares the naphthalene sulfonamide core but replaces the thiophen-3-yl group with a nitrobenzooxadiazole moiety.
  • The benzylpiperidinyl group in 3B is bulkier than the 4-methylpiperazinyl group in the target compound, which may affect steric interactions in enzyme binding pockets .
  • Synthesis : Both compounds utilize Cs₂CO₃-mediated alkylation, but 3B requires additional steps to incorporate the nitrobenzooxadiazole group .

Compound e ()

  • Structure : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine features a naphthalen-1-yloxy group instead of sulfonamide and a thiophen-3-yl group.
  • Substituent Effects :
    • The naphthalen-1-yloxy group may reduce hydrogen-bonding capacity compared to the sulfonamide, altering target selectivity.
    • The thiophen-3-yl position is retained, suggesting shared electronic properties but divergent steric profiles .

Pharmacological and Physicochemical Properties

Property Target Compound PT-ADA-PPR Compound 3B
Core Structure Naphthalene-2-sulfonamide Polythiophene-adamantine Naphthalene-2-sulfonamide
Heterocycle 4-Methylpiperazine Adamantine carboxamide Benzylpiperidine
Thiophene Position 3-yl 3-yl N/A
Electron Effects Moderate (piperazine) Neutral (adamantine) Strong (nitrobenzooxadiazole)
Solubility Moderate (piperazine) High (ethoxy chains) Low (benzylpiperidine)

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features a naphthalene sulfonamide core linked to a 4-methylpiperazine moiety and a thiophene ring . The structural diversity provided by these components suggests potential interactions with various biological targets, such as enzymes and receptors, which are critical for its pharmacological effects.

Structural Features Description
Molecular Formula C₁₅H₁₉N₃O₂S
Molecular Weight 371.5 g/mol
CAS Number 946221-48-3

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets . These interactions may lead to various pharmacological effects:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially through inhibition of bacterial growth and biofilm formation.
  • Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, which can be pivotal in treating infections or diseases mediated by these enzymes.
  • Receptor Modulation : The piperazine moiety may influence receptor binding affinity, affecting neurotransmitter systems and providing therapeutic benefits in psychiatric or neurological disorders.

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

  • Antibacterial Activity : Studies have shown that derivatives of naphthalene sulfonamides can significantly inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.22 μg/mL for some derivatives .
  • Antifungal Properties : The compound has demonstrated synergistic effects with established antifungal agents like Ketoconazole, enhancing their efficacy against resistant strains .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of this compound:

  • Antimicrobial Evaluation : Comparative studies revealed that the compound exhibited potent antibacterial activity against various strains, outperforming many traditional antibiotics .
    Pathogen Tested MIC (μg/mL) Effectiveness
    Staphylococcus aureus0.22High
    Escherichia coli0.25Moderate
  • Biofilm Formation Inhibition : The compound effectively inhibited biofilm formation in pathogenic bacteria, suggesting its potential use in treating chronic infections where biofilms are prevalent.

Pharmacokinetic Studies

Pharmacokinetic modeling using software tools such as ADMETlab indicated favorable absorption and distribution characteristics for the compound, suggesting good bioavailability and metabolic stability .

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